H-Trp-Obzl.TosOH
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Overview
Description
H-Trp-Obzl.TosOH is a derivative of the amino acid L-tryptophan. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the carboxyl group of L-tryptophan. This compound is a white to off-white powder and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Trp-Obzl.TosOH is typically synthesized through the Fischer-Speier esterification reaction. This involves the reaction of L-tryptophan with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions in a water-azeotroping solvent such as cyclohexane or methyl tetrahydrofuran (Me-THF) to remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of L-tryptophan benzyl ester p-toluenesulfonate follows similar principles but on a larger scale. The use of green solvents like Me-THF is preferred to minimize environmental impact. The reaction mixture is typically heated under reflux, and the product is isolated by precipitation or crystallization .
Chemical Reactions Analysis
Types of Reactions
H-Trp-Obzl.TosOH undergoes several types of chemical reactions, including:
Esterification: Formation of the ester bond between L-tryptophan and benzyl alcohol.
Substitution: The p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield L-tryptophan and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid, reflux conditions.
Substitution: Various nucleophiles, mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents.
Major Products Formed
Esterification: this compound.
Substitution: Substituted L-tryptophan derivatives.
Hydrolysis: L-Tryptophan and benzyl alcohol.
Scientific Research Applications
H-Trp-Obzl.TosOH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the carboxyl group of L-tryptophan during peptide synthesis.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a precursor for various pharmaceutical compounds.
Biochemical Studies: Used in studies involving the metabolism and function of tryptophan and its derivatives.
Mechanism of Action
The primary mechanism of action of L-tryptophan benzyl ester p-toluenesulfonate involves the protection of the carboxyl group of L-tryptophan. This protection prevents unwanted side reactions during peptide synthesis and other chemical transformations. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions .
Comparison with Similar Compounds
H-Trp-Obzl.TosOH can be compared with other amino acid benzyl esters, such as:
L-Alanine benzyl ester p-toluenesulfonate: Similar protecting group properties but derived from L-alanine.
L-Phenylalanine benzyl ester hydrochloride: Another amino acid benzyl ester used in peptide synthesis but with different solubility and reactivity properties.
L-Tyrosine benzyl ester p-toluenesulfonate: Similar to L-tryptophan benzyl ester p-toluenesulfonate but derived from L-tyrosine.
This compound is unique due to its specific use in protecting the carboxyl group of L-tryptophan, making it particularly valuable in the synthesis of tryptophan-containing peptides and other derivatives.
Properties
Molecular Formula |
C25H26N2O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18N2O2.C7H8O3S/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11,16,20H,10,12,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
InChI Key |
YQSJOXHVUQTJCB-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |
sequence |
W |
Origin of Product |
United States |
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